AF-DX 384 is a synthetic compound classified as a muscarinic acetylcholine receptor antagonist. It demonstrates a preferential affinity for M2 muscarinic receptor subtypes, exhibiting higher binding affinity for this subtype compared to other muscarinic subtypes (M1, M3, M4, M5). [, , ] This selectivity makes AF-DX 384 a valuable tool in scientific research to investigate the role of M2 receptors in various physiological and pathological processes. It is commonly used as a radioligand, labeled with tritium ([3H]AF-DX 384), to quantify and characterize M2 receptor densities and binding properties in different tissues and experimental models. [, , , , , , , , , , , ]
AF-DX 384, also known as BIBN-161, is a chemical compound primarily recognized for its role as a selective antagonist of the muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes. This compound is extensively utilized in neuroscience research to explore the distribution and function of these receptors in the brain, which are crucial for cognitive processes and memory formation. AF-DX 384 has garnered attention for its potential implications in neurodegenerative diseases such as Alzheimer's disease and schizophrenia, where cholinergic signaling pathways are disrupted.
AF-DX 384 is classified under muscarinic receptor antagonists, specifically targeting the M2 and M4 subtypes of muscarinic acetylcholine receptors. The compound's molecular formula is C_{27}H_{36}N_4O_2, with a molar mass of approximately 478.641 g/mol. Its selectivity for M2 and M4 receptors makes it distinct from other muscarinic antagonists that may exhibit broader activity across various receptor subtypes.
The synthesis of AF-DX 384 involves several intricate chemical steps that typically include the formation of key intermediates followed by specific coupling reactions. While detailed synthetic routes are proprietary, general methods can be outlined as follows:
The technical details surrounding the synthesis highlight its complexity and the need for precise control over reaction conditions to achieve the desired purity and yield.
AF-DX 384's structure is characterized by a complex arrangement that includes a pyrido-benzodiazepine core. The molecular structure can be represented as follows:
This structural configuration is integral to its function as a selective antagonist.
AF-DX 384 undergoes various chemical reactions primarily during its synthesis and when interacting with biological systems:
The specificity of AF-DX 384 towards certain receptor subtypes allows researchers to investigate the physiological roles of these receptors in detail.
AF-DX 384 operates by selectively antagonizing the M2 and M4 muscarinic acetylcholine receptors. This mechanism can be broken down into several key processes:
The ability to selectively inhibit these receptors while sparing others (like M1) makes AF-DX 384 a valuable tool in studying cognitive processes.
AF-DX 384 exhibits several notable physical and chemical properties:
These properties are essential for understanding how AF-DX 384 behaves in both laboratory settings and potential therapeutic applications.
AF-DX 384 has significant applications in scientific research:
AF-DX 384 (BIBN-161) is a dibenzodiazepinone derivative that exhibits distinct selectivity patterns for muscarinic acetylcholine receptor (mAChR) subtypes. Binding studies using cloned human receptors expressed in Chinese hamster ovary (CHO-K1) cells revealed a hierarchical affinity profile: M2 (Kd = 1.0–1.8 nM) > M4 (Kd = 2.2–2.5 nM) > M3 (Kd = 15 nM) > M1 (Kd = 55 nM), with negligible M5 binding [4] [5]. This rank order establishes AF-DX 384 as an M2/M4-preferring antagonist, with 55-fold higher selectivity for M2 over M1 receptors. The molecular basis for this selectivity was elucidated through X-ray crystallography of an M2 receptor-AF-DX 384 complex, which identified tighter ligand-receptor contacts in the M2 orthosteric pocket compared to M3 receptors. Key interactions include hydrophobic packing with Trp400⁷·³⁵ and hydrogen bonding with Asn404⁷·³⁹ [6].
Table 1: Affinity Profile of AF-DX 384 at Human Muscarinic Receptor Subtypes
Receptor Subtype | Kd (nM) | Tissue/Binding Model |
---|---|---|
M2 | 1.0–1.8 | Cloned receptors (CHO-K1) |
M4 | 2.2–2.5 | Cloned receptors (CHO-K1) |
M3 | 15 | Cloned receptors (CHO-K1) |
M1 | 55 | Cloned receptors (CHO-K1) |
M2 (native) | 2.3–2.4 | Guinea pig heart, rat brainstem |
Regional variations in binding specificity are critical in neuroscience applications. Autoradiography studies in mouse brain demonstrated that while AF-DX 384 predominantly labels M2 receptors in the medulla oblongata and pons, it exhibits significant M4 binding in striatal regions (caudate putamen, nucleus accumbens, olfactory tubercle), where M4 accounts for 74–78% of total binding sites [7]. This necessitates careful interpretation of binding data in complex tissues.
AF-DX 384 displays complex binding kinetics influenced by allosteric modulators and receptor conformations. In guinea pig heart homogenates, the dissociation of [³H]AF-DX 384 is slowed by the allosteric modulator W84 (half-maximal retardation at ECdiss = 33,300 nM), contrasting sharply with its greater efficacy in retarding [³H]N-methylscopolamine ([³H]NMS) dissociation (ECdiss = 900 nM) [2] [4]. This indicates differential engagement of the allosteric site by AF-DX 384 compared to classical antagonists.
Competition binding assays further reveal that AF-DX 384 itself modulates the dissociation kinetics of other ligands. It retards [³H]NMS dissociation from M2 receptors (ECdiss = 22,000 nM), suggesting it interacts with the common allosteric site [2]. Kinetic modeling of ligand interactions in guinea pig atria demonstrated that AF-DX 384 shifts agonist concentration-effect curves parallelly, consistent with competitive antagonism. However, co-incubation with W84 produces less-than-additive effects (cooperativity factor α = 444), implying overlapping binding domains [1] [2].
Table 2: Kinetic Parameters of AF-DX 384 Interactions at M2 Receptors
Parameter | Value | Experimental System |
---|---|---|
[³H]AF-DX 384 dissociation ECdiss (W84) | 33,300 nM | Guinea pig heart homogenates |
[³H]NMS dissociation ECdiss (W84) | 900 nM | Guinea pig heart homogenates |
[³H]NMS dissociation ECdiss (AF-DX 384) | 22,000 nM | Guinea pig heart homogenates |
Cooperativity with W84 (α) | 444 | Guinea pig isolated atria |
Structural and pharmacological evidence indicates that AF-DX 384 partially occupies the allosteric vestibule of M2 receptors. Crystallographic studies of a thermostabilized M2 receptor (S110R mutant) bound to AF-DX 384 revealed that the dipropylaminomethylpiperidine moiety extends toward extracellular loops, overlapping with the allosteric site used by modulators like W84 [6]. The S110R mutation mimics sodium ion stabilization of inactive states, a key allosteric mechanism in class A GPCRs. This overlap explains why AF-DX 384 binding is inhibited more completely by W84 (94% suppression) than NMS binding (partial inhibition) in heart homogenates [2].
Molecular dynamics simulations further demonstrate that AF-DX 384’s selectivity arises from tighter contacts within the M2 orthosteric-allosteric interface compared to M3 receptors. Specifically, the ligand’s dibenzodiazepinone core forms stable hydrophobic interactions with M2-specific residues (e.g., Val111³·³³, Thr423⁷·⁴⁹), while its piperidine sidechain samples regions near the allosteric site [6]. This dual-domain engagement allows AF-DX 384 to function as a "molecular brake" on orthosteric ligand dissociation.
AF-DX 384 exhibits distinct cooperativity patterns with allosteric agents, governed by negative binding cooperativity. In functional studies (guinea pig atria), W84 exerts strong negative cooperativity with AF-DX 384 (α > 190), markedly exceeding its cooperativity with nonselective antagonists like NMS (α < 20) [1] [2]. This phenomenon arises because AF-DX 384’s binding domain partially overlaps with W84’s allosteric site, leading to steric hindrance.
Hybrid molecules linking AF-DX 384 to fragments of W84 (e.g., phthalimido moieties) enhance allosteric properties. For example, conjugating AF-DX 384 with a phthalimido group transforms it into an allosteric enhancer of [³H]NMS binding, increasing affinity for the common allosteric site [8]. This highlights the modular design strategy for developing bitopic ligands. Cooperativity factors (α) quantify these interactions:
Table 3: Cooperativity Factors (α) for Ligand Interactions at M2 Receptors
Ligand Pair | Cooperativity Factor (α) | Experimental Context |
---|---|---|
W84 + AF-DX 384 | >190 | Guinea pig atria / binding |
W84 + NMS | <20 | Guinea pig atria / binding |
W84 + Arecaidine ester | 495 | Guinea pig atria (functional) |
The high negative cooperativity between W84 and AF-DX 384 (α > 190) implies that AF-DX 384 binds more effectively to the allosteric site than NMS. This cooperativity is buffer-sensitive; values increase significantly in Na⁺/K⁺-phosphate buffers versus Tris-Mg²⁺ buffers, emphasizing ion dependence of allosteric networks [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7